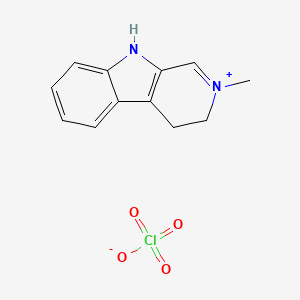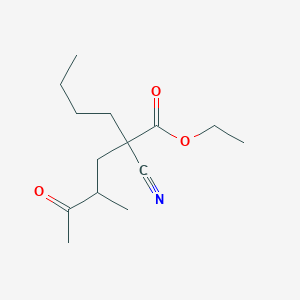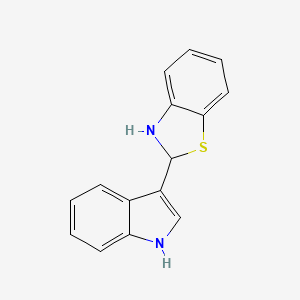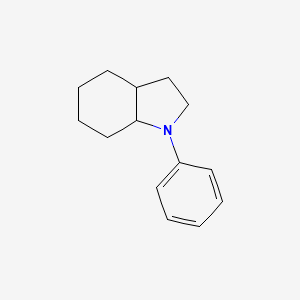![molecular formula C16H26OS3 B14315167 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene CAS No. 114175-62-1](/img/no-structure.png)
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a propyl chain bearing three ethylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene typically involves multi-step organic reactions. One common approach is the alkylation of 1-methoxy-4-propylbenzene with ethylsulfanyl reagents under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ethylsulfanyl groups, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity. The methoxy group can influence the compound’s electronic properties, affecting its overall activity.
類似化合物との比較
Similar Compounds
1-Methoxy-4-propylbenzene: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
1-Methoxy-4-[1,2,3-tris(methylsulfanyl)propyl]benzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to variations in steric and electronic effects.
Uniqueness
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene is unique due to the presence of three ethylsulfanyl groups, which impart distinct chemical and physical properties
特性
| 114175-62-1 | |
分子式 |
C16H26OS3 |
分子量 |
330.6 g/mol |
IUPAC名 |
1-methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene |
InChI |
InChI=1S/C16H26OS3/c1-5-18-12-15(19-6-2)16(20-7-3)13-8-10-14(17-4)11-9-13/h8-11,15-16H,5-7,12H2,1-4H3 |
InChIキー |
ZHRSCOKUZBQLQN-UHFFFAOYSA-N |
正規SMILES |
CCSCC(C(C1=CC=C(C=C1)OC)SCC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
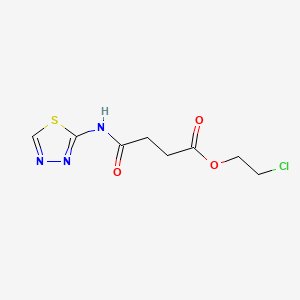
phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
